2-Iodo-5-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Iodo-5-(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C9H6F3IO2 . It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenylacetic acid backbone.
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenylacetic acid derivatives, are metabolized by phenylacetate esterases found in the human liver cytosol .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that phenylacetic acid derivatives can be hydrolyzed by phenylacetate esterases, suggesting that this compound may interact with similar metabolic pathways .
Pharmacokinetics
It’s known that the compound is a white to yellow solid, with a molecular weight of 33005, and it should be stored at temperatures between 2-8°C .
Result of Action
Similar compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, have shown antimicrobial activity against candida albicans, aspergillus niger, escherichia coli, and bacillus cereus .
Action Environment
It’s known that the compound should be stored at temperatures between 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetic acid typically involves the iodination of 5-(trifluoromethyl)phenylacetic acid. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of 2-azido-5-(trifluoromethyl)phenylacetic acid or 2-thiocyanato-5-(trifluoromethyl)phenylacetic acid.
Oxidation Reactions: Formation of 2-iodo-5-(trifluoromethyl)benzoic acid or 2-iodo-5-(trifluoromethyl)benzaldehyde.
Reduction Reactions: Formation of 2-iodo-5-(methyl)phenylacetic acid.
Scientific Research Applications
Chemistry: 2-Iodo-5-(trifluoromethyl)phenylacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated aromatic compounds on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: this compound derivatives have shown potential as anti-inflammatory and anticancer agents. The presence of iodine and trifluoromethyl groups enhances the pharmacokinetic properties of these compounds, making them more effective in targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)benzoic acid
- 2-Iodo-5-(trifluoromethyl)benzaldehyde
- 2-Iodo-5-(methyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 2,5-Bis(trifluoromethyl)phenylacetic acid
Uniqueness: 2-Iodo-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both iodine and trifluoromethyl groups on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[2-iodo-5-(trifluoromethyl)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUEKCSIQRSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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